in vitro binding affinity of 4-Ethoxy-N-((1-methyl-1H-pyrazol-4-yl)methyl)aniline
in vitro binding affinity of 4-Ethoxy-N-((1-methyl-1H-pyrazol-4-yl)methyl)aniline
An In-Depth Technical Guide to the Characterization of the In Vitro Binding Affinity of 4-Ethoxy-N-((1-methyl-1H-pyrazol-4-yl)methyl)aniline
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, specific in vitro binding affinity data for the novel compound 4-Ethoxy-N-((1-methyl-1H-pyrazol-4-yl)methyl)aniline has not been publicly documented. This guide, therefore, serves as a comprehensive strategic framework for researchers seeking to be the first to characterize its binding profile. It provides the necessary scientific rationale, validated experimental protocols, and data interpretation frameworks required for a thorough investigation.
Introduction: De-orphaning a Novel Chemical Entity
The compound 4-Ethoxy-N-((1-methyl-1H-pyrazol-4-yl)methyl)aniline represents a unique chemical entity at the intersection of two biologically significant scaffolds: the pyrazole ring and the aniline moiety. While this specific molecule remains uncharacterized, the broader family of pyrazole-aniline derivatives has shown significant promise in medicinal chemistry, with analogs demonstrating activity as potent inhibitors of key cellular targets.
Notably, derivatives of N-((pyrazol-4-yl)methyl)aniline have been successfully developed as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle, and Dipeptidyl Peptidase-IV (DPP-IV), a key enzyme in glucose metabolism.[1][2][3] These precedents provide a logical and compelling starting point for our investigation. This guide outlines a systematic, multi-tiered approach to identify the biological targets of 4-Ethoxy-N-((1-methyl-1H-pyrazol-4-yl)methyl)aniline and precisely quantify its binding affinity.
Part 1: Target Hypothesis Generation and Prioritization
The initial and most critical phase of characterization is the formulation of a testable hypothesis regarding the compound's potential biological targets. A purely speculative, broad-panel screen is both resource-intensive and inefficient. A more expert approach involves leveraging structural analogy to prioritize target classes.
The Logic of Target Selection:
The core of our compound features a flexible methyl-pyrazole group linked to an ethoxy-aniline. This structure is analogous to compounds known to interact with the ATP-binding pocket of protein kinases and the active sites of various enzymes.[1][4] Therefore, our primary hypothesis is that this compound will exhibit binding affinity for protein kinases or proteases.
Caption: Logical workflow for prioritizing initial biological targets.
Part 2: The Experimental Cascade for Affinity Determination
A tiered approach is essential for efficiently moving from initial "hit" identification to precise, quantitative characterization. We will employ a cascade of assays, beginning with a broad, qualitative screen and progressing to rigorous, quantitative methods for validated hits.
Tier 1: Hit Identification via Thermal Shift Assay (TSA)
The first step is to rapidly determine if our compound interacts with the prioritized targets. A Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay (TSA) is an ideal primary screen. It is a high-throughput, label-free method that detects ligand binding by measuring the change in a protein's thermal denaturation temperature (Tm).
Protocol: Thermal Shift Assay (TSA)
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Protein Preparation: Dilute the target protein (e.g., CDK2/Cyclin E) to a final concentration of 2 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
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Compound Preparation: Prepare a 10 mM stock solution of 4-Ethoxy-N-((1-methyl-1H-pyrazol-4-yl)methyl)aniline in 100% DMSO. Create a dilution series to achieve final assay concentrations ranging from 1 µM to 100 µM. Causality Note: Keeping the final DMSO concentration below 1% is critical to prevent protein destabilization from the solvent.
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Assay Plate Setup: In a 96-well PCR plate, combine 20 µL of the protein solution with 2 µL of the compound dilution. Include a "protein-only" control with 2 µL of DMSO.
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Dye Addition: Add 2 µL of a fluorescent dye (e.g., SYPRO Orange, diluted 1:1000) to each well. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed during unfolding.
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Thermal Denaturation: Seal the plate and place it in a real-time PCR instrument. Program the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 0.5 °C/minute, measuring fluorescence at each interval.
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Data Analysis: A successful binding event is indicated by a positive shift in the Tm (ΔTm) compared to the DMSO control. A ΔTm > 2 °C is typically considered a significant hit.
Tier 2: Quantitative Affinity Measurement
For any target identified as a "hit" in Tier 1, we proceed to quantitative methods to determine the binding affinity, typically expressed as the dissociation constant (Kd). Employing at least two orthogonal methods is crucial for building a trustworthy dataset.
Method A: Isothermal Titration Calorimetry (ITC) - The Gold Standard
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (Kd, enthalpy ΔH, and entropy ΔS) in a single, label-free experiment.
Protocol: Isothermal Titration Calorimetry (ITC)
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Sample Preparation:
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Cell: Dialyze the target protein extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). Concentrate the protein to 10-20 µM.
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Syringe: Dissolve the compound in the final dialysis buffer to a concentration approximately 10-15 times that of the protein (e.g., 150-200 µM). Causality Note: Using the exact same buffer for both protein and compound is the most critical step to avoid large heats of dilution that would mask the binding signal.
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Instrument Setup: Equilibrate the ITC instrument (e.g., a Malvern Panalytical MicroCal PEAQ-ITC) to 25 °C.
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Titration: Load the protein into the sample cell and the compound into the injection syringe. Program a series of 19 injections (typically 2 µL each) at 150-second intervals.
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Data Analysis: The raw data (power vs. time) is integrated to generate a binding isotherm (kcal/mol vs. molar ratio). This curve is then fitted to a suitable binding model (e.g., one-site binding) to calculate the Kd, stoichiometry (n), and ΔH.
Method B: Surface Plasmon Resonance (SPR) - For Kinetics
SPR provides real-time kinetic data (association rate, kon; dissociation rate, koff) in addition to the equilibrium affinity (Kd).
Protocol: Surface Plasmon Resonance (SPR)
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Chip Preparation: Immobilize the target protein onto a sensor chip (e.g., a CM5 chip via amine coupling) to a density of ~2000-3000 Response Units (RU).
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Analyte Preparation: Prepare a dilution series of the compound in a suitable running buffer (e.g., HBS-EP+ buffer, containing a small percentage of DMSO to aid solubility, kept constant across all samples). Concentrations should bracket the expected Kd (e.g., 0.1x to 10x Kd).
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Binding Measurement:
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Inject the compound dilutions over the sensor chip surface at a constant flow rate (e.g., 30 µL/min).
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Monitor the change in RU over time to generate sensorgrams for the association phase.
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Follow with an injection of running buffer alone to monitor the dissociation phase.
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Data Analysis: The resulting sensorgrams are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine kon and koff. The Kd is then calculated as koff/kon.
Caption: The experimental cascade for binding affinity characterization.
Part 3: Data Presentation and Validation
The trustworthiness of the final data relies on clear presentation and rigorous self-validation. All quantitative data must be summarized for easy comparison.
Table 1: Summary of Quantitative Binding Data
| Target Protein | Assay Method | Kd (nM) | kon (10⁵ M⁻¹s⁻¹) | koff (10⁻³ s⁻¹) | Stoichiometry (n) | ΔH (kcal/mol) |
| CDK2/Cyclin E | ITC | 550 ± 45 | N/A | N/A | 0.98 ± 0.05 | -8.5 |
| CDK2/Cyclin E | SPR | 525 ± 60 | 2.1 | 11.0 | N/A | N/A |
| DPP-IV | ITC | > 50,000 | N/A | N/A | No Binding | No Binding |
Note: Data shown is hypothetical for illustrative purposes.
Authoritative Grounding & Self-Validation:
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Orthogonal Confirmation: The core of a trustworthy result is its confirmation by a distinct physical method. As shown in the hypothetical data in Table 1, the Kd values for CDK2 obtained by ITC (a thermodynamic method) and SPR (a kinetic method) are in close agreement. This concordance significantly increases confidence in the result.
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Stoichiometry: ITC provides the binding stoichiometry (n). A value close to 1 (e.g., 0.98) validates a 1:1 binding model, which is a critical sanity check for the interaction.
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Controls: Every experiment must include negative controls (e.g., compound titration into buffer alone in ITC) to ensure the observed signals are due to the specific interaction and not artifacts like heat of dilution or non-specific binding to the sensor surface in SPR.
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Statistical Rigor: All binding experiments must be performed in triplicate, and the reported values should be presented as a mean with the standard deviation or standard error.
Conclusion
This guide provides a robust, scientifically-grounded framework for the complete in vitro binding characterization of 4-Ethoxy-N-((1-methyl-1H-pyrazol-4-yl)methyl)aniline. By beginning with literature-informed target prioritization, employing a cascade of validated experimental techniques from qualitative screening to quantitative, multi-platform analysis, and adhering to strict data validation principles, researchers can confidently and efficiently define the biochemical profile of this novel compound. This foundational data is the essential first step in its journey toward potential development as a therapeutic agent or chemical probe.
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